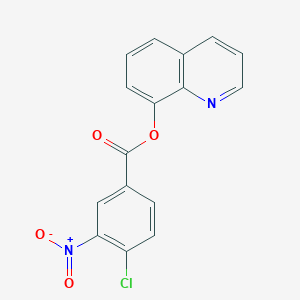

Quinolin-8-yl 4-chloro-3-nitrobenzoate

Description

Quinolin-8-yl 4-chloro-3-nitrobenzoate is a benzoate ester derivative featuring a quinoline backbone substituted with a 4-chloro-3-nitrobenzoate group at the 8-position. Quinoline derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for versatile functionalization. The presence of electron-withdrawing groups (e.g., nitro and chloro) in this compound likely enhances its reactivity, making it a candidate for further chemical modifications or as an intermediate in synthetic pathways. Structural determination tools like the SHELX system (used for crystallographic refinement) have been critical in analyzing such compounds, enabling precise characterization of molecular configurations .

Properties

Molecular Formula |

C16H9ClN2O4 |

|---|---|

Molecular Weight |

328.7g/mol |

IUPAC Name |

quinolin-8-yl 4-chloro-3-nitrobenzoate |

InChI |

InChI=1S/C16H9ClN2O4/c17-12-7-6-11(9-13(12)19(21)22)16(20)23-14-5-1-3-10-4-2-8-18-15(10)14/h1-9H |

InChI Key |

RPUXODCGYBSSTO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Quinoline Derivatives

| Compound Name | CAS Number | Substituents | Similarity Score* | Notable Properties |

|---|---|---|---|---|

| Quinolin-8-yl 4-chloro-3-nitrobenzoate | N/A | 8-benzoate ester, 4-Cl, 3-NO₂ | N/A | Bulky ester group, high polarity |

| 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline | 1232149-36-8 | 4-Cl, 3-NO₂, 8-CF₃ | 0.77 | Enhanced lipophilicity (CF₃ group) |

| Ethyl 4-chloro-8-nitroquinoline-3-carboxylate | 131548-98-6 | 4-Cl, 8-NO₂, 3-COOEt | N/A | Hydrolyzable ester, moderate stability |

| 7-Bromo-3-nitroquinolin-4-amine | 23833-99-0 | 7-Br, 3-NO₂, 4-NH₂ | 0.75 | Amine group for nucleophilic reactions |

*Similarity scores derived from structural alignment algorithms ().

Substituent Impact on Properties

Electron-Withdrawing Groups: The nitro group (NO₂) in all listed compounds contributes to electron-deficient aromatic systems, facilitating electrophilic substitution reactions. For example, the nitro group in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate may enhance its reactivity in reduction or displacement reactions . Chloro substituents (Cl) at position 4 increase lipophilicity and may influence intermolecular interactions, as seen in 4-Chloro-3-nitro-8-(trifluoromethyl)quinoline .

Ester Variations: The quinolin-8-yl benzoate group in the target compound introduces steric bulk compared to the smaller ethyl ester in Ethyl 4-chloro-8-nitroquinoline-3-carboxylate. This difference could affect solubility and crystallinity, as bulkier groups often reduce melting points and improve organic solvent compatibility.

Functional Group Diversity :

- The trifluoromethyl group (CF₃) in 1232149-36-8 enhances metabolic stability and membrane permeability, a trait valued in drug design .

- The amine group (NH₂) in 23833-99-0 provides a site for conjugation or derivatization, enabling applications in polymer chemistry or bioactive molecule synthesis.

Research Findings and Implications

Structural Analysis: Tools like SHELX remain indispensable for resolving crystallographic data of nitro- and chloro-substituted quinolines, aiding in the optimization of synthetic routes .

Reactivity Trends : The electron-deficient nature of these compounds makes them suitable for catalytic cross-coupling reactions or as intermediates in heterocyclic chemistry.

Applications: Pharmaceuticals: CF₃-containing derivatives (e.g., 1232149-36-8) are explored for antiviral or anticancer activity. Agrochemicals: Nitroquinolines serve as precursors for herbicides and insecticides due to their stability and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.